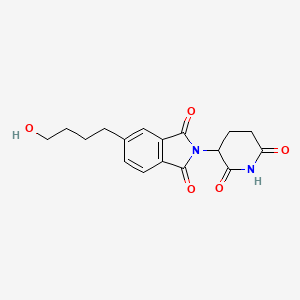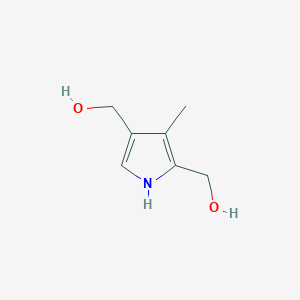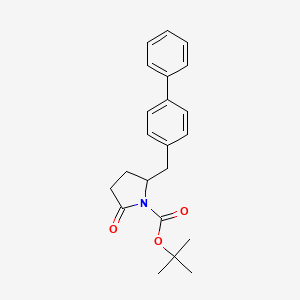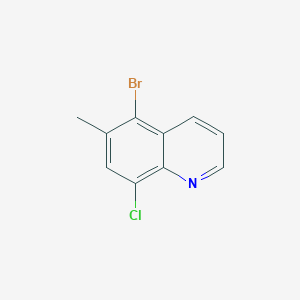
Thalidomide-5'-C4-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-C4-OH is a derivative of thalidomide, a compound initially developed as a sedative but later found to have significant teratogenic effects. Thalidomide and its derivatives, including Thalidomide-5’-C4-OH, have been studied for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C4-OH involves the hydroxylation of thalidomide at the 5’ position. This can be achieved through various synthetic routes, including the use of cytochrome P450 enzymes, particularly CYP2C19, which catalyze the hydroxylation reaction . The reaction conditions typically involve the use of liver microsomes from humans or animals, with the addition of specific inhibitors or inducers to modulate enzyme activity .
Industrial Production Methods
Industrial production of Thalidomide-5’-C4-OH would likely involve large-scale biotransformation processes using recombinant enzymes or engineered microbial systems to achieve the desired hydroxylation. The use of high-performance liquid chromatography (HPLC) is essential for the purification and validation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-C4-OH undergoes various chemical reactions, including:
Oxidation: Further hydroxylation to form dihydroxy derivatives.
Reduction: Reduction of the carbonyl groups in the phthalimide ring.
Substitution: Nucleophilic substitution reactions at the phthalimide ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of Thalidomide-5’-C4-OH, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Thalidomide-5’-C4-OH exerts its effects through multiple molecular targets and pathways:
Cereblon (CRBN): Binds to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), leading to the degradation of specific proteins.
Tumor Necrosis Factor-alpha (TNF-α): Modulates the release of TNF-α and other cytokines, resulting in anti-inflammatory and immunosuppressive effects.
Angiogenesis: Inhibits angiogenesis by modulating the activity of various growth factors and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Thalidomide-5’-C4-OH can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide:
Lenalidomide: Similar to Thalidomide-5’-C4-OH in its immunomodulatory and anti-angiogenic properties but has a different safety profile and potency.
Pomalidomide: More potent than Thalidomide-5’-C4-OH and lenalidomide in its anti-cancer effects but also associated with different side effects.
These comparisons highlight the uniqueness of Thalidomide-5’-C4-OH in terms of its specific molecular targets and pharmacological properties.
Eigenschaften
Molekularformel |
C17H18N2O5 |
|---|---|
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-(4-hydroxybutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O5/c20-8-2-1-3-10-4-5-11-12(9-10)17(24)19(16(11)23)13-6-7-14(21)18-15(13)22/h4-5,9,13,20H,1-3,6-8H2,(H,18,21,22) |
InChI-Schlüssel |
UQVGLTXRDHOFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)

![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)





![2-Methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13924270.png)

![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)

